4-Hydroxybenzenemethanesulfonyl Chloride

Catalog No.
S13971082
CAS No.
M.F
C7H7ClO3S
M. Wt
206.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybenzenemethanesulfonyl Chloride

Product Name

4-Hydroxybenzenemethanesulfonyl Chloride

IUPAC Name

(4-hydroxyphenyl)methanesulfonyl chloride

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

InChI

InChI=1S/C7H7ClO3S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4,9H,5H2

InChI Key

FGGMBZIWQSGUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)O

4-Hydroxybenzenemethanesulfonyl Chloride, also known as p-hydroxybenzylsulfonyl chloride, is a chemical compound with the molecular formula C₇H₇ClO₃S and a molecular weight of 206.65 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring. It typically appears as a white to pale yellow powder and is soluble in organic solvents such as chloroform and dichloromethane .

The reactivity of 4-Hydroxybenzenemethanesulfonyl Chloride is primarily due to its sulfonyl chloride functional group, which can undergo several important reactions:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles (e.g., amines, alcohols) to form corresponding sulfonamides or sulfonates.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield 4-hydroxybenzenesulfonic acid and hydrochloric acid.
  • Condensation Reactions: It can participate in condensation reactions with various amines to form sulfonamide derivatives, which are valuable in medicinal chemistry.

4-Hydroxybenzenemethanesulfonyl Chloride exhibits notable biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of pharmaceuticals. The sulfonamide derivatives formed from this compound often display antibacterial properties and have applications in drug development .

The synthesis of 4-Hydroxybenzenemethanesulfonyl Chloride can be achieved through several methods:

  • Direct Sulfonation: Starting from 4-hydroxybenzene (p-cresol), the compound can be synthesized by reacting it with chlorosulfonic acid. This method involves the introduction of the sulfonyl chloride group directly onto the aromatic ring.
  • Chlorination: Another method involves chlorination of 4-hydroxybenzene followed by treatment with thionyl chloride or phosphorus pentachloride to convert the hydroxyl group into a sulfonyl chloride.
  • Reflux Method: A more refined approach may involve refluxing 4-hydroxybenzene with sulfur trioxide and then treating it with thionyl chloride to yield the desired product .

4-Hydroxybenzenemethanesulfonyl Chloride has diverse applications across various fields:

  • Pharmaceutical Industry: Used as an intermediate for synthesizing sulfonamide drugs.
  • Chemical Research: Employed in organic synthesis for creating complex molecules.
  • Analytical Chemistry: Acts as a reagent for detecting phenolic compounds due to its ability to form stable derivatives .

Studies on the interactions of 4-Hydroxybenzenemethanesulfonyl Chloride indicate its potential role in biological systems. Interaction studies often focus on its reactivity with amino acids and proteins, where it can modify functional groups, impacting biological activity. These interactions are crucial for understanding its mechanism of action as a pharmaceutical precursor .

Several compounds share structural similarities with 4-Hydroxybenzenemethanesulfonyl Chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Formylphenylmethanesulfonyl ChlorideC₈H₉ClO₃SContains an aldehyde group; used in different synthesis pathways .
Benzenesulfonyl ChlorideC₆H₅ClO₂SLacks the hydroxyl group; simpler structure used primarily for sulfonation reactions.
4-Methylbenzenesulfonyl ChlorideC₈H₉ClO₂SContains a methyl group instead of hydroxyl; used in similar applications but varies in reactivity.

The uniqueness of 4-Hydroxybenzenemethanesulfonyl Chloride lies in its hydroxyl group, which enhances its reactivity and makes it suitable for specific pharmaceutical applications not achievable by other similar compounds.

Chlorosulfonation Reaction Optimization Strategies

The chlorosulfonation of 4-hydroxybenzene with methanesulfonyl chloride represents the foundational synthetic route, with recent studies focusing on parameter optimization through systematic DOE approaches. A central composite design evaluating temperature (130–170°C), chlorosulfonic acid equivalents (4–8 eq), and reaction time (1–5 h) revealed non-linear relationships between variables and product yield. The derived quadratic model demonstrated optimal conditions at 155°C with 6.6 equivalents of chlorosulfonic acid over 3 hours, achieving 87.7% isolated yield compared to 67.3% under initial unoptimized conditions.

Table 1: Chlorosulfonation optimization parameters and outcomes

ParameterLow LevelHigh LevelOptimal ValueYield Improvement
Temperature (°C)130170155+20.4%
ClSO~3~H (eq)4.08.06.6+18.9%
Reaction Time (h)1.05.03.0+15.2%

Kinetic modeling using the rate equation $$ k = 0.077 \, \text{min}^{-1} $$ demonstrated that implementing continuous stirred-tank reactors (CSTRs) in series reduces reagent exposure time while maintaining 97% starting material conversion. This approach decreased the E-factor (environmental impact metric) from 80 to 12 through solvent volume reduction and improved heat management.

Solvent System Selection in Methanesulfonyl Chloride-Mediated Syntheses

Solvent engineering critically influences both reaction efficiency and product isolation. Comparative studies of aqueous vs. organic/aqueous biphasic systems revealed that introducing diglyme (0.8 vol%) as a co-solvent during precipitation lowered water usage by 80% while increasing product flowability. The modified solvent system altered crystallization kinetics, producing a material with 92.0% mass assay purity compared to 90.0% in pure aqueous systems.

Table 2: Solvent system performance comparison

SystemWater Volume (vol)Co-SolventIsolation YieldPurity
Aqueous70None67.3%90.0%
Biphasic (Diglyme)80.8 vol%87.7%92.0%

Dielectric constant analysis showed optimal reaction media possess ε values between 20–30, balancing methanesulfonyl chloride solubility and controlled reactivity. Acetonitrile/water mixtures (ε = 27.5) provided superior results to pure DMF (ε = 36.7) or THF (ε = 7.5).

Catalytic Approaches for Enhanced Regioselectivity

Recent advances in copper-catalyzed C–H activation have enabled precise control over sulfonylation regiochemistry. The [Cu(dap)Cl~2~] complex (dap = 2,9-bis(aryl)-1,10-phenanthroline) facilitates single-electron transfer mechanisms, generating sulfonyl radicals that couple selectively at the para position relative to the phenolic hydroxyl group. This catalytic system achieves >95% regioselectivity compared to <80% in non-catalyzed reactions.

The reaction mechanism proceeds through a Cu(II)/Cu(III) redox cycle, where sulfonyl hydrazides undergo oxidative decomposition to yield $$ \text{RSO}2^\bullet $$ radicals. Transient sulfene ($$ \text{CH}2=\text{SO}_2 $$) intermediates form via E1cb elimination of methanesulfonyl chloride, which then undergo [2+2] cycloaddition with copper-activated aromatic rings.

Table 3: Catalytic performance comparison

CatalystRegioselectivity (%)Yield (%)Reaction Time (h)
None786524
[Cu(dap)Cl~2~]95886
Ru(bpy)~3~^2+^827212

Density functional theory (DFT) calculations reveal that the copper catalyst lowers the activation energy for sulfene formation by 12.3 kcal/mol compared to uncatalyzed pathways. This energy difference drives the observed rate acceleration and positional selectivity.

Sulfur Electrophile Generation Pathways

The generation of reactive sulfur electrophiles constitutes the fundamental initiation step in sulfonylation processes involving 4-hydroxybenzenemethanesulfonyl chloride [4] [5]. Multiple pathways exist for the formation of these electrophilic species, each characterized by distinct mechanistic features and energy requirements.

The primary electrophile generation pathway involves the direct activation of the sulfonyl chloride functional group through interaction with Lewis acids or Brønsted acids [6]. In concentrated sulfuric acid media, the sulfonyl chloride undergoes protonation to form a highly electrophilic sulfonyl oxonium species [4]. This process follows the general mechanism:

R-SO₂Cl + H₂SO₄ → R-SO₂⁺-OH₂ + HSO₄⁻ + Cl⁻

The enhanced electrophilicity of the protonated species significantly increases its reactivity toward nucleophilic aromatic systems [7].

An alternative pathway involves the formation of sulfur trioxide equivalents through thermal or catalytic decomposition processes [8]. Under elevated temperatures, sulfonyl chlorides can undergo fragmentation to generate sulfur trioxide, which subsequently acts as the active electrophile [8]. This mechanism becomes particularly relevant at temperatures exceeding 100°C, where thermal decomposition rates become significant [9].

Electrophile TypeGeneration MethodActivation Energy (kJ/mol)Temperature Range (°C)
Protonated Sulfonyl ChlorideAcid Catalysis35-5020-80
Sulfur Trioxide EquivalentThermal Decomposition80-120100-200
Lewis Acid ComplexMetal Coordination25-400-60
Radical CationPhotochemical Activation60-9020-40

The formation of Lewis acid complexes represents another significant pathway, particularly in the presence of metal catalysts such as iron chloride or aluminum chloride [6]. These complexes exhibit enhanced electrophilic character due to the electron-withdrawing effect of the coordinated metal center [6].

Recent investigations have revealed the importance of radical pathways in sulfonyl chloride activation [10]. Silyl radical-mediated chlorine atom abstraction can generate highly reactive sulfonyl radicals, which subsequently participate in addition reactions with unsaturated substrates [10]. This mechanism operates under mild conditions and exhibits high selectivity for alkene substrates [10].

Hydroxyl Group Activation Mechanisms

The hydroxyl substituent in 4-hydroxybenzenemethanesulfonyl chloride plays a crucial role in modulating the reactivity and selectivity of sulfonylation processes [11] [12]. The activation of this functional group occurs through multiple mechanisms, each contributing to the overall reaction profile.

Resonance activation represents the most significant mechanism for hydroxyl group enhancement [11]. The lone pairs on the oxygen atom can form π-bonds with the aromatic ring system, increasing electron density at the ortho and para positions [11]. This electron donation makes the aromatic ring more nucleophilic and therefore more reactive toward electrophilic substitution [12].

The degree of activation depends on the electronic nature of other substituents present on the aromatic ring [13]. Electron-donating groups enhance the resonance effect, while electron-withdrawing groups diminish it [13]. In the case of 4-hydroxybenzenemethanesulfonyl chloride, the sulfonyl chloride group acts as a strong electron-withdrawing substituent, creating a push-pull electronic system [13].

Hydrogen bonding interactions provide another activation pathway, particularly in polar solvents [14]. The hydroxyl group can participate in intermolecular hydrogen bonds with solvent molecules or other reaction components, stabilizing transition states and lowering activation barriers [14]. This effect becomes more pronounced at higher temperatures where thermal motion disrupts weaker interactions while maintaining stronger hydrogen bonds [13].

Activation MechanismEnergy Contribution (kJ/mol)Temperature DependenceSolvent Effect
Resonance Donation15-25ModerateMinimal
Hydrogen Bonding8-15StrongSignificant
Protonation Equilibrium20-35HighMajor
Metal Coordination12-22ModerateVariable

Protonation equilibria significantly influence hydroxyl group reactivity [15]. In acidic media, partial protonation of the hydroxyl oxygen increases its electron-withdrawing character, reducing the overall electron density on the aromatic ring [15]. This effect competes with resonance donation, creating a complex pH-dependent reactivity profile [15].

The pKa value of phenolic hydroxyl groups typically ranges from 7 to 11, depending on substituent effects [13]. For 4-hydroxybenzenemethanesulfonyl chloride, the electron-withdrawing sulfonyl chloride group significantly lowers the pKa, making the hydroxyl group more acidic and less nucleophilic [2].

Temperature-Dependent Reaction Kinetics

Temperature exerts profound effects on the kinetics of sulfonylation processes involving 4-hydroxybenzenemethanesulfonyl chloride [16] [17]. These effects manifest through multiple pathways, including reaction rate acceleration, equilibrium shifts, and mechanistic transitions.

The fundamental relationship between temperature and reaction rate follows the Arrhenius equation: k = A·exp(-Ea/RT), where k represents the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [18]. For sulfonylation reactions, activation energies typically range from 40 to 120 kilojoules per mole, depending on the specific reaction pathway and substrate structure [19] [20].

Experimental kinetic studies on related sulfonylation systems have revealed complex temperature dependencies [21] [20]. For dodecylbenzene sulfonation, the rate constant follows the expression k = 2.2172×10³ exp(-5207/RT), corresponding to an activation energy of 43.3 kilojoules per mole [20]. This relatively low activation energy indicates a facile reaction pathway with minimal energy barriers [20].

In polymer sulfonation systems, higher activation energies are typically observed [19] [22]. Polyetheretherketone sulfonation in concentrated sulfuric acid exhibits an activation energy of 82.8 kilojoules per mole over the temperature range of 35-75°C [22]. This higher value reflects the greater steric hindrance and electronic deactivation present in polymer substrates [22].

Temperature (°C)Rate Constant (×10⁻⁴ s⁻¹)Half-Life (hours)Conversion (% at 2h)
201.248.18.5
404.812.028.2
6015.33.865.4
8042.71.489.1
10098.20.697.8

Temperature-dependent studies reveal that reaction rates increase exponentially with temperature, following classical Arrhenius behavior [18]. However, competing side reactions and thermal decomposition processes can complicate the kinetic picture at elevated temperatures [23]. Above 160°C, desulfonation reactions become significant, leading to product degradation and reduced yields [23].

The temperature dependence of equilibrium constants also plays a crucial role in determining reaction outcomes [16]. For reversible sulfonylation processes, higher temperatures generally favor the forward reaction, but excessive heating can promote undesired side reactions [23]. The optimal temperature range for most sulfonylation reactions lies between 40-80°C, balancing reaction rate and selectivity considerations [17].

Solvent effects introduce additional complexity to temperature-dependent kinetics [19]. In polar solvents, hydrogen bonding interactions decrease with increasing temperature, affecting both reaction rates and mechanisms [19]. This phenomenon can lead to non-linear Arrhenius plots and apparent changes in activation energy over different temperature ranges [24].

The kinetic isotope effect provides valuable mechanistic insights into temperature-dependent processes [25]. Studies on related sulfonyl chloride systems show that deuterium substitution significantly affects reaction rates, confirming the involvement of carbon-hydrogen bond breaking in the rate-determining step [25]. These effects become more pronounced at lower temperatures where tunneling contributions become significant [25].

Peptide Coupling Reagent Functionality

4-Hydroxybenzenemethanesulfonyl Chloride demonstrates significant utility as a specialized peptide coupling reagent in advanced organic synthesis protocols. The compound functions through a unique mixed anhydride mechanism that distinguishes it from conventional coupling reagents such as carbodiimides and phosphonium salts [1] [2].

The mechanistic pathway involves the initial formation of a carboxyl-sulfonic mixed anhydride intermediate when 4-Hydroxybenzenemethanesulfonyl Chloride reacts with carboxylic acids in the presence of a suitable base [1]. This intermediate undergoes a highly efficient six-membered acyl transfer reaction through a sulfoquinone transition state, which subsequently facilitates peptide bond formation with amino acid derivatives [1]. The presence of the hydroxyl group at the para position of the benzene ring provides additional stabilization through intramolecular hydrogen bonding, enhancing the reactivity profile compared to unsubstituted benzenesulfonyl chlorides [3] [4].

Comparative Analysis of Peptide Coupling Efficiency

Coupling ReagentActive Ester GeneratedRelative Efficiency OrderCoupling Time (minutes)Racemization Risk
HATU (HOAt-based)HOAt ester16Low
PyAOP (HOAt-based)HOAt ester16Low
COMU (Oxyma-based)Oxyma ester215Low
PyOxim (Oxyma-based)Oxyma ester215Low
HBTU (HOBt-based)HOBt ester430Medium
PyBOP (HOBt-based)HOBt ester430Medium
HCTU (ClOBt-based)ClOBt ester320Low
PyClocK (ClOBt-based)ClOBt ester320Low
DCC/HOBtHOBt ester4120Medium
DIC/HOBtHOBt ester4120Medium

Research findings indicate that sulfonyl chloride-based coupling reagents, including 4-Hydroxybenzenemethanesulfonyl Chloride, exhibit coupling efficiencies comparable to third-generation peptide coupling reagents, with reaction completion times typically ranging from 30 to 60 minutes under optimized conditions [5] [6]. The hydroxybenzyl substitution pattern provides enhanced solubility in polar aprotic solvents such as dimethylformamide and acetonitrile, facilitating improved reaction kinetics compared to less soluble analogs [3] [4].

The compound's effectiveness in peptide synthesis has been demonstrated in the preparation of complex peptide sequences, including those containing sterically hindered amino acid residues [7]. Studies have shown that 4-Hydroxybenzenemethanesulfonyl Chloride-mediated couplings proceed with minimal epimerization, particularly when conducted at temperatures below 25°C in the presence of tertiary amine bases such as diisopropylethylamine [8] [7].

Polymer Science: Crosslinking Agent Implementations

In polymer science applications, 4-Hydroxybenzenemethanesulfonyl Chloride serves as a highly effective crosslinking agent for various polymeric systems, particularly those containing nucleophilic functional groups [9] [10] [11]. The compound's dual functionality, combining both the reactive sulfonyl chloride moiety and the hydroxyl group, enables multiple crosslinking pathways that result in enhanced mechanical properties and thermal stability of the resulting polymer networks.

Crosslinking Mechanism and Efficiency

The crosslinking mechanism proceeds through nucleophilic substitution reactions where polymer-bound nucleophiles, such as amino groups, hydroxyl groups, or sulfonic acid functionalities, attack the electrophilic sulfur center of the sulfonyl chloride group [10] [11]. This process generates stable sulfonamide, sulfonate ester, or sulfonic anhydride crosslinks, depending on the nature of the attacking nucleophile [12]. The para-hydroxyl group participates in secondary crosslinking reactions through hydrogen bonding interactions and potential condensation reactions with other hydroxyl-containing polymer chains.

Polymer Crosslinking Agent Performance Data

Crosslinking AgentCrosslinking Efficiency (%)Reaction Time to 50% Completion (minutes)Optimal pHTemperature Requirement (°C)Mechanism Type
Glutaraldehyde (GA)8358.025Aldehyde condensation
Proanthrocyanidin (PA)7857.525Phenolic crosslinking
EDC (Carbodiimide)6556.025Amide formation
Genipin (GP)50408.037Spontaneous crosslinking
Methylglyoxal (MG)45408.025Carbonyl reaction
L-threose (LT)257208.037Sugar crosslinking
Sulfonyl Chlorides75307.525Nucleophilic substitution
Divinylbenzene (DVB)80608.080Radical polymerization

Experimental studies have demonstrated that 4-Hydroxybenzenemethanesulfonyl Chloride achieves crosslinking efficiencies of approximately 75% under optimal conditions, with reaction completion occurring within 30 minutes at room temperature [13] [14]. This performance places it among the more efficient crosslinking agents, surpassing traditional carbodiimide-based systems while requiring milder reaction conditions than thermal crosslinking approaches [15] [16].

The compound has found particular utility in the preparation of crosslinked polymer electrolyte membranes for fuel cell applications [17]. In these systems, 4-Hydroxybenzenemethanesulfonyl Chloride reacts with sulfonic acid groups on fluorinated polymer chains, creating stable crosslinked networks that maintain high ionic conductivity while improving mechanical durability [10] [11]. Research has shown that membranes crosslinked with this agent exhibit conductivities exceeding 0.90 S cm⁻¹ at 80°C and 90% relative humidity, representing significant improvements over non-crosslinked analogs [17].

Heterocyclic Compound Formation Pathways

4-Hydroxybenzenemethanesulfonyl Chloride plays a crucial role in the formation of diverse heterocyclic compounds through multiple synthetic pathways. The compound's bifunctional nature enables it to participate in both electrophilic and nucleophilic processes, facilitating the construction of complex heterocyclic frameworks that are challenging to access through conventional methods [18] [19] [20].

Benzothiadiazine Synthesis Pathways

One of the most significant applications involves the synthesis of benzothiadiazine derivatives through chlorinolysis reactions [18]. When 4-Hydroxybenzenemethanesulfonyl Chloride is treated with hydrazine derivatives under controlled conditions, it undergoes cyclization to form 2H-1,2,3-benzothiadiazine 1,1-dioxide structures [18]. The reaction proceeds through an initial α-chloroazo intermediate formation, followed by intramolecular cyclization and elimination of hydrogen chloride [18].

The mechanistic pathway involves three potential routes, two of which proceed through sulfene intermediates that enhance the electrophilicity of the sulfonyl center [18]. The para-hydroxyl substituent provides crucial electronic stabilization during the cyclization process, resulting in higher yields compared to unsubstituted benzenesulfonyl chloride analogs [18]. Research has demonstrated that these reactions can achieve yields of 45-60% under optimized conditions, with reaction times typically ranging from 2 to 6 hours at temperatures between 0°C and 25°C [18] [20].

Heterocyclic Synthesis Applications

Heterocyclic ProductStarting Material TypeReaction ConditionsTypical Yield (%)Functional Group Tolerance
PyrrolesPrimary amines + 1,4-dicarbonylsAcid catalyst, 80-120°C70High
IndolesAnilines + β-ketoestersPPA, 150°C or Pd-catalyzed65Medium
BenzofuransPhenols + α-haloketonesBase, 60-100°C75High
ThiophenesThiols + α,β-unsaturated carbonylsBase, 80-120°C60Medium
PyridinesAldehydes + ammonia + oxidantsOxidative conditions, 100°C55Low
QuinolinesAnilines + β-ketoacidsAcid, 150-200°C70Medium
BenzothiadiazinesSulfonhydrazones + chlorinating agentsChlorine, 0°C45Low
TriazolopyrimidinesAminotriazoles + dicarbonylsMicrowave, 120°C80High
Morpholine derivativesDiethanolamine + electrophilesNucleophilic conditions, RT85High
Piperidine derivativesPentanediamine + cyclization agentsCyclization catalyst, 100°C75Medium

Photocatalytic Sulfonylation Reactions

Recent developments in photocatalytic organic synthesis have identified 4-Hydroxybenzenemethanesulfonyl Chloride as an effective substrate for temperature-controlled selective carbon-sulfur bond formation in heterocyclic systems [21]. Under blue light irradiation (λmax = 455 nm) in the presence of iridium-based photocatalysts, the compound undergoes selective sulfonylation of unactivated heterocycles including furans, thiophenes, and pyrrole derivatives [21].

The photocatalytic mechanism involves single-electron reduction of the sulfonyl chloride to generate a sulfonyl radical intermediate, which subsequently couples with electron-rich heterocycles through a radical addition pathway [21]. Temperature control enables selective switching between carbon-sulfur bond formation (at room temperature) and carbon-carbon bond formation (at elevated temperatures), providing access to diverse functionalized heterocyclic products [21].

Complex Heterocycle Formation

4-Hydroxybenzenemethanesulfonyl Chloride has been successfully employed in the synthesis of structurally complex heterocycles, including tricyclic systems and spirocyclic compounds [22] [23]. These applications often involve multi-step cascade reactions where the sulfonyl chloride moiety serves as both an electrophilic center and a directing group for subsequent cyclization reactions [22].

One notable example involves the formation of heterocyclic sulfonyl chlorides through chloroxidation of disulfide precursors [20]. This methodology has been optimized for the preparation of 2-chlorosulfonyl [1] [3] [2]triazolo[1,5-c]pyrimidine compounds, which serve as important intermediates in pharmaceutical synthesis [20]. The process employs phase transfer catalysis in biphasic water-organic solvent systems, achieving yields of 60-80% under mild reaction conditions [20].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.9804429 g/mol

Monoisotopic Mass

205.9804429 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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